Terbufos sulfone

概述

描述

Terbufos sulfone is an organophosphate compound primarily used as an insecticide and nematicide. It is a metabolite of terbufos, which is activated through biotransformation processes. The compound is known for its effectiveness in controlling soil pests such as wireworms, maggots, rootworm larvae, white grubs, black maize beetles, nematodes, and aphids .

准备方法

Synthetic Routes and Reaction Conditions: Terbufos sulfone is synthesized through the oxidation of terbufos. The oxidation process can be carried out using various oxidizing agents, such as hydrogen peroxide or potassium permanganate, under controlled conditions. The reaction typically involves the conversion of terbufos to terbufos sulfoxide, followed by further oxidation to form this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process includes the use of solid-phase extraction and liquid chromatography techniques to purify the compound .

Types of Reactions:

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Hydrolysis Conditions: Acidic or basic environments.

Major Products Formed:

Oxidation Products: Terbufos sulfoxide, this compound.

Hydrolysis Products: Various degradation products depending on the reaction conditions.

科学研究应用

Agricultural Applications

1. Insecticide and Nematicide Use

Terbufos sulfone is primarily employed as an insecticide and nematicide in crops such as corn, sorghum, and sugar beets. It acts by inhibiting cholinesterase activity, leading to paralysis and death in target pests. Studies have shown that this compound retains significant insecticidal properties, although it is less toxic than its parent compound terbufos .

2. Efficacy in Pest Control

Research indicates that this compound is effective against a variety of pests, including root-feeding nematodes. Its application can significantly reduce pest populations, thereby enhancing crop yields. The effectiveness of this compound compared to other insecticides has been documented in various field studies .

Environmental Persistence and Degradation

1. Soil Stability

this compound exhibits notable stability in sterilized soils, indicating that biochemical processes play a crucial role in its degradation under natural conditions. Studies have shown that while terbufos rapidly degrades in natural soils, the transformation to terbufos sulfoxide and subsequently to sulfone occurs more slowly in sterilized environments .

2. Mobility and Environmental Impact

The mobility of this compound in soil is a critical factor for environmental risk assessments. Its low adsorption coefficients suggest that it may leach into groundwater systems, raising concerns about water quality . The persistence of this compound can lead to accumulation in aquatic systems, potentially affecting non-target organisms.

Toxicological Insights

1. Human Health Risks

this compound has been assessed for its toxicity, particularly concerning cholinesterase inhibition. Acute toxicity studies have demonstrated that it poses significant risks when exposure occurs through oral or dermal routes . Chronic exposure assessments indicate lower risks; however, caution is advised due to the compound's potential for bioaccumulation and long-term effects.

2. Ecological Risks

Ecological risk assessments highlight concerns regarding the impact of this compound on avian and aquatic species. The Environmental Protection Agency (EPA) has noted instances of mortality in birds and fish linked to terbufos usage, emphasizing the need for careful management practices to mitigate these risks .

Case Studies

1. Cardiac Toxicity in Animal Models

A study conducted on diabetic rats demonstrated that exposure to this compound exacerbated cardiac lesions, indicating potential cardiovascular risks associated with this compound . This finding underscores the importance of understanding the broader health implications of agricultural chemicals.

2. Field Trials on Crop Efficacy

Field trials have consistently shown that applications of this compound lead to reduced pest populations and improved crop health. These trials provide valuable data supporting its use as an effective pest management tool while also highlighting the need for integrated pest management strategies to minimize environmental impact .

作用机制

Terbufos sulfone exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. This inhibition leads to the accumulation of acetylcholine, resulting in overstimulation of the nervous system and eventual paralysis of the target pests. The biotransformation of terbufos to this compound enhances its binding affinity to acetylcholinesterase, making it more effective as an insecticide .

相似化合物的比较

Terbufos: The parent compound of terbufos sulfone, used as an insecticide and nematicide.

Terbufos Sulfoxide: An intermediate oxidation product of terbufos, also used in pest control.

Terbufoxon: Another organophosphate compound with similar applications.

Uniqueness of this compound: this compound is unique due to its enhanced stability and effectiveness compared to its parent compound, terbufos. The biotransformation process that converts terbufos to this compound increases its binding affinity to acetylcholinesterase, making it a more potent inhibitor. Additionally, this compound’s stability in various environmental conditions makes it a reliable option for long-term pest control .

生物活性

Terbufos sulfone is a significant metabolite of the organophosphate insecticide terbufos, primarily used in agricultural settings for pest control. Understanding its biological activity is crucial due to its implications for human health and environmental safety. This article reviews the biological activity of this compound, including its metabolism, toxicity, and effects on various biological systems.

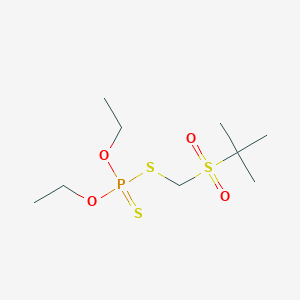

This compound (chemical name: Phosphorothioic acid, S-(tert-butylsulfonyl) methyl, O,O-diethyl ester) is a sulfone derivative of terbufos. Its structure includes a sulfonyl group, which influences its biological activity and environmental fate.

Metabolic Pathways

Research indicates that terbufos undergoes extensive metabolism in both animals and plants. In goats, for example, terbufos is metabolized through hydrolysis of the thiolophosphorus bond followed by enzymatic S-methylation and sulfoxidation. The primary metabolites identified include terbufos sulfoxide and this compound .

Table 1: Metabolic Pathways of Terbufos in Goats

| Metabolite | Process | Observations |

|---|---|---|

| Terbufos | Hydrolysis | Low concentrations in liver/kidney (<0.01 mg/kg) |

| Terbufos Sulfoxide | S-methylation | Detected as an intermediate |

| This compound | Further oxidation | Stable in sterilized soils |

In plants like soybeans and sugar beets, terbufos is metabolized similarly, with significant transformation into its oxidative products .

Environmental Fate

This compound exhibits varying persistence in different soil types. Studies show that it remains stable in sterilized soils but degrades more rapidly in natural soils due to microbial activity . The transformation rates are influenced by soil composition and environmental conditions.

Cholinesterase Inhibition

As with many organophosphates, this compound is a potent inhibitor of acetylcholinesterase (AChE), leading to neurotoxic effects. Acute exposure studies have reported No Observed Adverse Effect Levels (NOAELs) as low as 0.005 mg/kg/day in dogs . Chronic exposure has been linked to neuroinflammation and potential neurodegenerative effects due to elevated levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-α .

Table 2: Toxicity Data for this compound

| Study Type | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) |

|---|---|---|

| Acute Rat Oral Neurotoxicity | 0.15 | Not specified |

| 28-Day Oral Dog Study | 0.005 | Not specified |

Neuroinflammation Effects

A notable study investigated the effects of sub-chronic exposure to this compound on rats. It demonstrated significant elevations in inflammatory markers in the brain, suggesting a link between organophosphate exposure and neuroinflammatory processes that could predispose individuals to neurodegenerative disorders .

Environmental Impact Assessment

A case study on the photolysis of terbufos revealed that sunlight exposure significantly affects its degradation rate in aquatic environments. The transformation products included both terbufos sulfoxide and sulfone, highlighting the need for comprehensive environmental assessments when using this pesticide .

化学反应分析

Hydrolysis and Stability

Terbufos sulfone exhibits pH-dependent hydrolysis, with degradation rates varying under acidic, neutral, and alkaline conditions:

| pH | Half-life (days) | Major Products |

|---|---|---|

| 5 | 4.5 | Formaldehyde, phosphorylated metabolites |

| 7 | 5.5 | Hydrophilic compounds (e.g., formaldehyde) |

| 9 | 8.5 | Organophilic oxidative metabolites |

Hydrolysis primarily breaks the phosphorus-sulfur bond, producing formaldehyde and phosphorylated byproducts. Stability increases under alkaline conditions, likely due to reduced electrophilic reactivity of the sulfone group .

Photolysis in Environmental Systems

Exposure to sunlight accelerates this compound degradation via photolytic oxidation:

-

Key Pathway : Direct photolysis generates terbufos sulfoxide as an intermediate, which further oxidizes to sulfone derivatives .

-

Solubility Impact : this compound (240 mg/L at 27°C) is less water-soluble than terbufos sulfoxide (2,936 mg/L) but more soluble than the parent compound terbufos (5.4 mg/L) .

-

Environmental Fate : Photolysis contributes to its persistence in surface waters, with a predicted half-life of <1 day in sunlight-exposed pond water .

Microbial Degradation in Soil

Biochemical processes dominate this compound transformation in natural soils:

| Parameter | Natural Soil | Sterilized Soil |

|---|---|---|

| Degradation rate | Rapid | Negligible |

| Major transformation | Complete mineralization | No degradation observed |

| Intermediate products | CO₂, H₂O | Stable sulfone |

Microbial populations in non-sterilized soils degrade this compound efficiently, whereas sterilized soils show no breakdown, confirming the role of enzymatic activity .

Biotransformation in Organisms

In mammals, this compound undergoes cytochrome P450-mediated activation:

-

Metabolic Pathway :

-

Toxicity Mechanism : The sulfone metabolite binds irreversibly to AChE, causing enzyme inhibition and neurotoxic effects .

Thermal and Chemical Stability

-

Thermal Decomposition : Stable below 120°C; prolonged heating at higher temperatures induces decomposition .

-

Reactivity :

Comparative Reactivity with Terbufos and Sulfoxide

| Property | Terbufos | Terbufos Sulfoxide | This compound |

|---|---|---|---|

| Water Solubility (mg/L) | 5.4 | 2,936 | 240 |

| Log Kow | 4.71 | 1.82 | 2.15 |

| AChE Inhibition | Moderate | Low | High |

The sulfone’s higher polarity (lower Kow) and enhanced AChE binding capacity explain its increased toxicity compared to terbufos .

属性

IUPAC Name |

tert-butylsulfonylmethylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21O4PS3/c1-6-12-14(15,13-7-2)16-8-17(10,11)9(3,4)5/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWZSTEUTHNUVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)SCS(=O)(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21O4PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042443 | |

| Record name | Terbufos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56070-16-7 | |

| Record name | Terbufos sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56070-16-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbufos sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbufos sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl {[(2-methylpropane-2-sulfonyl)methyl]sulfanyl}phosphonothioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERBUFOS SULFONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U2V9FRY9P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。